
Ethyl 2-methoxybenzoate
Overview
Description
Ethyl 2-methoxybenzoate (CAS No. 7335-26-4) is an aromatic ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It features a methoxy (-OCH₃) group at the ortho position of the benzoyl ring and an ethyl ester moiety. Key physical properties include a boiling point of 258.2°C, density of 1.073 g/cm³, and a flash point of 102.1°C . Its vapor pressure is relatively low (0.0139 mmHg at 25°C), and it exhibits a refractive index of 1.499 .
The compound is utilized in diverse applications, including acaricides , flavor/fragrance formulations , and as a synthetic intermediate in organic chemistry .
Preparation Methods
Direct Esterification of 2-Methoxybenzoic Acid
The most straightforward method to prepare Ethyl 2-methoxybenzoate is via the direct esterification of 2-methoxybenzoic acid with ethanol.
- Reaction Conditions : Typically, the acid is refluxed with excess ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Mechanism : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing electrophilicity and facilitating nucleophilic attack by ethanol.
- Yield and Purification : After reflux for several hours, the reaction mixture is cooled, and the ester is isolated by extraction or distillation. Yields are generally moderate to high depending on reaction time and catalyst amount.
Limitations : The direct Fischer esterification can suffer from equilibrium limitations, requiring removal of water to drive the reaction forward.
Carbodiimide-Mediated Esterification (DCC/DMAP Method)
A more efficient and selective method for esterification, especially when sensitive functional groups are present, involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Procedure : 2-methoxybenzoic acid is reacted with ethanol in the presence of DCC and catalytic DMAP in an aprotic solvent such as dichloromethane at room temperature.
- Advantages : This method avoids harsh acidic conditions and often provides higher yields and cleaner products.
- Example : In the synthesis of methyl hydroxy-methoxybenzoates, esterification with DCC/DMAP improved yields significantly compared to acid-catalyzed methods, indicating its applicability for related esters like this compound.
Transesterification from Mthis compound
Another preparation route involves transesterification of mthis compound with ethanol.
- Catalysts : Acidic or basic catalysts can be used, such as sulfuric acid or sodium ethoxide.
- Reaction Conditions : Heating under reflux with ethanol facilitates exchange of the methyl ester group for the ethyl ester.
- Advantages : This method can be useful when methyl esters are more readily available or cheaper than the acid.
Halogenation and Subsequent Sulfone Formation (Advanced Multi-step Synthesis)
A complex synthetic route involving halogenation of 2-methoxybenzoate derivatives followed by substitution reactions has been reported for related compounds, which could be adapted for this compound derivatives.
- Example : A patent describes halogenation of 2-methoxy-4-acetylaminobenzoic acid methyl ester followed by reaction with sodium ethanesulfinate and further catalytic steps to yield ethyl sulfone derivatives.
- Relevance : While this method is more specialized, it highlights the utility of halogenation and nucleophilic substitution in modifying methoxybenzoate esters.
O-Methylation and Protection Strategies in Ester Synthesis
In the synthesis of hydroxy-methoxybenzoates, regioselective methylation and protection/deprotection steps are crucial to obtain the desired ester isomers.
- Key Steps :
- Esterification of hydroxybenzoic acids.
- Selective O-methylation of hydroxyl groups using methyl iodide and potassium carbonate in dimethylformamide (DMF).
- Deprotection of other hydroxyl groups under mild basic conditions.
- Implication : These strategies ensure selective synthesis of this compound when starting from polyhydroxybenzoic acids.
Data Table: Summary of Preparation Methods for this compound
Method | Starting Material | Catalyst/Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|---|---|
Direct Fischer Esterification | 2-Methoxybenzoic acid + ethanol | H2SO4 or p-TsOH | Ethanol | Reflux (~78°C) | Several hours | Moderate-High | Equilibrium reaction; water removal needed |
DCC/DMAP Coupling | 2-Methoxybenzoic acid + ethanol | Dicyclohexylcarbodiimide, DMAP | CH2Cl2 | Room temperature | 24-72 hours | High | Mild conditions, high selectivity |
Transesterification | Mthis compound + ethanol | Acid or base catalyst | Ethanol | Reflux | Several hours | Moderate | Useful when methyl ester is available |
Halogenation + Sulfone Formation | 2-Methoxy-4-acetylaminobenzoate methyl ester | Halogen, sodium ethanesulfinate, CuCl catalyst | Methylene dichloride, DMF, MeOH | 10-90°C | Multiple steps | Variable | Multi-step, specialized derivatives |
O-Methylation & Protection | Hydroxybenzoic acid esters | MeI, K2CO3 | DMF | 25-35°C | Hours | Moderate-High | Regioselective methylation and deprotection |
Research Findings and Notes
- Esterification yields depend heavily on the method and conditions. Acid-catalyzed Fischer esterification is simple but can be limited by equilibrium and side reactions.
- Carbodiimide-mediated esterification (DCC/DMAP) is preferred for sensitive substrates and provides cleaner products with fewer side reactions.
- Transesterification is a viable alternative when methyl esters are more accessible.
- Advanced synthetic methods involving halogenation and nucleophilic substitution expand the chemical space but are less common for simple this compound preparation.
- Regioselective protection and methylation strategies are critical when multiple hydroxyl groups are present to avoid undesired side products.
- Solvent choice (e.g., dichloromethane, DMF) and temperature control are important for optimizing yields and purity.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-methoxybenzoate has several notable applications in various scientific fields:
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a reagent in diverse chemical reactions, particularly in synthesizing other organic compounds.
Biology
- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus.
Medicine
- Drug Development Potential : Due to its structural similarity to other bioactive compounds, this compound is explored for potential use in drug development.
Industry
- Fragrance and Flavoring Agent : Its pleasant aromatic odor makes it valuable in the fragrance and flavor industry.
Antimicrobial Activity
This compound has demonstrated considerable antimicrobial activity. The following table summarizes its effectiveness against various bacterial strains:
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Escherichia coli | 15 | 50 |
Staphylococcus aureus | 18 | 50 |
Pseudomonas aeruginosa | 12 | 50 |
Antifungal Activity
In addition to its antibacterial properties, this compound has been tested for antifungal activity against fungi such as Candida albicans and Aspergillus flavus. The results are presented in the following table:
Fungal Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Candida albicans | 20 | 50 |
Aspergillus flavus | 16 | 50 |
The mechanism of action is believed to involve disruption of cellular membranes and interaction with enzymes.
Antimicrobial Efficacy
A study by Jonnalagadda et al. synthesized derivatives of ethyl compounds and screened them for antimicrobial activity. The findings indicated that structural modifications could enhance efficacy against a broader range of pathogens.
Drug Development Insights
Research has explored this compound's potential in drug development due to its structural characteristics. Its application in medicinal chemistry is promising for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 2-methoxybenzoate largely depends on its application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The methoxy group can influence the compound’s lipophilicity and ability to penetrate biological membranes. Additionally, the ester linkage can be hydrolyzed by esterases, releasing 2-methoxybenzoic acid, which may exert its own biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Table 2: Acaricidal Activity of Salicylic Acid Derivatives
Compound | LC₅₀ (μmol/mL) | Mortality (%) at 1.0% Concentration |
---|---|---|
This compound | <10 | >50% (larvae) |
Carvacrol acetate | <10 | >50% |
Salicylic acid | Not determined | <50% |
Methyl p-hydroxybenzoate | Not determined | >50% |
This compound demonstrates superior acaricidal activity compared to salicylic acid, attributed to its enhanced lipophilicity from the ethyl ester group, facilitating penetration into tick larvae .
Thermal and Stability Profiles
- Thermal Decomposition:
Metal complexes of 2-methoxybenzoate (e.g., Co, Ni) decompose between 110–349°C , with mass loss steps influenced by the metal ion . This compound itself is stable under standard storage conditions but may degrade at high temperatures (>200°C) . - Comparison with Methyl Esters: The ethyl ester group confers higher thermal stability compared to methyl esters, as larger alkyl groups resist volatilization and degradation .
Biological Activity
Ethyl 2-methoxybenzoate, also known as o-Anisic acid ethyl ester, is an organic compound with the molecular formula C10H12O3. This compound has garnered attention in various fields, particularly due to its potential biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is synthesized through the esterification of 2-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The general reaction can be summarized as follows:
This compound is characterized by its pleasant aromatic odor and is utilized in various applications, including flavoring and perfumery .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that this compound effectively inhibited the growth of these bacteria, suggesting its potential as a natural antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Escherichia coli | 15 | 50 |
Staphylococcus aureus | 18 | 50 |
Pseudomonas aeruginosa | 12 | 50 |
Antifungal Activity
In addition to its antibacterial properties, this compound has also been investigated for antifungal activity. Studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus flavus. The compound's mechanism of action is believed to involve disruption of fungal cell membranes .
Table 2: Antifungal Activity of this compound
Fungal Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Candida albicans | 20 | 50 |
Aspergillus flavus | 16 | 50 |
The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and enzymes. The methoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the ester linkage can be hydrolyzed by esterases, releasing bioactive components that may exert further biological effects .
Case Studies
- Antimicrobial Efficacy : A study conducted by Jonnalagadda et al. synthesized derivatives of ethyl compounds and screened them for antimicrobial activity. The results indicated that modifications to the structure could enhance antimicrobial efficacy against a broader range of pathogens .
- Potential in Drug Development : Research has explored the potential use of this compound in drug development due to its structural similarity to other bioactive compounds. Its application in medicinal chemistry is promising, particularly for developing new antimicrobial agents .
Q & A
Basic Questions
Q. How can Ethyl 2-methoxybenzoate be characterized using spectroscopic methods?
- Methodology : Utilize a combination of infrared spectroscopy (IR) to identify ester carbonyl (C=O) and methoxy (O-CH₃) groups (expected peaks at ~1700 cm⁻¹ and ~2850 cm⁻¹, respectively). Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms the structure:
- ¹H NMR: Ethyl group protons (triplet at δ ~1.3 ppm for CH₃, quartet at δ ~4.3 ppm for CH₂), methoxy protons (singlet at δ ~3.8 ppm), and aromatic protons (specific splitting patterns for ortho-substitution).
- ¹³C NMR: Ester carbonyl (δ ~165-170 ppm), methoxy carbon (δ ~55 ppm), and aromatic carbons (δ ~110-160 ppm).
- Mass spectrometry (MS) provides molecular ion [M⁺] at m/z 180.20 (C₁₀H₁₂O₃) and fragmentation patterns for structural confirmation .
Q. What are the key physical properties of this compound critical for laboratory handling?
- Boiling point : 262°C (at 7 mmHg) and 266°C (at 19 mmHg).
- Solubility : Miscible with ethanol and organic solvents (e.g., dichloromethane, ethyl acetate); limited solubility in water.
- Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases .
Q. What synthetic routes are commonly employed to prepare this compound?
- Esterification : React 2-methoxybenzoic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux.
- Transesterification : Use mthis compound with ethanol and a base catalyst (e.g., sodium ethoxide).
- Purification : Distillation under reduced pressure or column chromatography to isolate the product .
Advanced Research Questions
Q. How does this compound interact in biological systems, particularly in antiproliferative studies?
- Experimental Design : Synthesize derivatives (e.g., steryl 2-methoxybenzoates) and test against cancer cell lines (e.g., HepG2, BEL-7402) using MTT assays.
- Key Findings : Structural modifications (e.g., introducing thiosemicarbazones at the 7-position of steroidal nuclei) enhance activity. This compound derivatives show selectivity for hepatocellular carcinoma over ovarian or renal cells .
Q. What challenges arise in analyzing conflicting spectral data for this compound derivatives?
- Data Contradiction Analysis :
Peak Overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve aromatic proton assignments in crowded regions.
Impurity Identification : Compare experimental IR/MS with computational predictions (e.g., DFT calculations for vibrational modes).
Dynamic Effects : Variable-temperature NMR to assess conformational changes affecting splitting patterns .
Q. How can computational modeling predict the reactivity of this compound in esterification or hydrolysis reactions?
- Methods :
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on hydrolysis rates in aqueous ethanol.
- Applications : Predict optimal conditions (pH, temperature) for stable ester formation or controlled degradation .
Q. What experimental protocols ensure the stability of this compound under varying storage and reaction conditions?
- Stability Studies :
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolytic Stability : Monitor ester degradation via HPLC in buffers of varying pH (1-14) at 25°C and 40°C.
- Light Sensitivity : Conduct accelerated aging under UV/visible light with periodic NMR/IR analysis .
Q. How does the methoxy group influence the electronic and steric properties of this compound in catalysis?
- Electronic Effects : The methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution.
- Steric Effects : Ortho-substitution creates steric hindrance, affecting regioselectivity in reactions (e.g., nitration or halogenation).
- Catalytic Applications : Acts as a directing group in transition-metal-catalyzed C-H activation reactions .
Q. Methodological Resources
Properties
IUPAC Name |
ethyl 2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODWEPAWIJGPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047126 | |
Record name | Ethyl o-anisate | |
Source | EPA DSSTox | |
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Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-26-4, 66507-71-9 | |
Record name | Ethyl 2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7335-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-methoxybenzoate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-methoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl o-anisate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 2-methoxybenzoate | |
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Record name | ETHYL 2-METHOXYBENZOATE | |
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